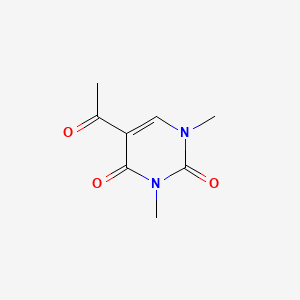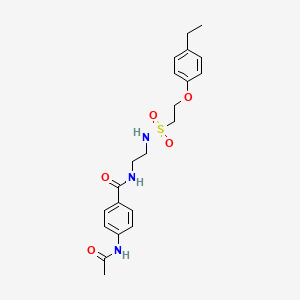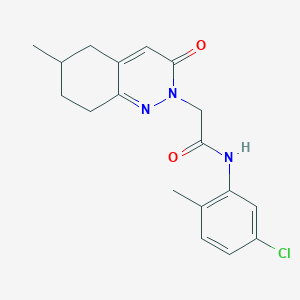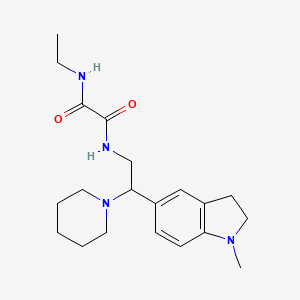![molecular formula C10H8BrF3 B2930986 1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene CAS No. 900779-70-6](/img/structure/B2930986.png)
1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
Overview
Description
1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene is an organic compound with the molecular formula C10H8BrF3 It is a derivative of benzene, where a bromine atom and a trifluoromethyl-substituted cyclopropyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Trifluoromethylcyclopropane: The next step involves the synthesis of the trifluoromethylcyclopropane moiety. This can be achieved through the cyclopropanation of an appropriate alkene with a trifluoromethylating agent.
Coupling Reaction: Finally, the bromobenzene and trifluoromethylcyclopropane are coupled together using a suitable coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium amide or potassium tert-butoxide. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate or lithium aluminum hydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on its chemical structure and functional groups. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the cyclopropyl group.
1-bromo-4-(trifluoromethoxy)benzene: Similar structure but has a trifluoromethoxy group instead of the trifluoromethylcyclopropyl group.
Uniqueness
1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene is unique due to the presence of the trifluoromethylcyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTTXTPFMGWOCS-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180673 | |
| Record name | rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900779-70-6 | |
| Record name | rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900779-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2930903.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2930906.png)
![(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid](/img/structure/B2930907.png)
![N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2930911.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide](/img/structure/B2930913.png)

![1,7-Dioxaspiro[4.4]nonan-4-amine](/img/structure/B2930916.png)
![Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2930919.png)

![Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2930921.png)
![5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2930923.png)


